(4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

The compound (4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone (C21H21N3O3, MW ≈ 363.4 g/mol) is a synthetic quinoline-piperazine hybrid featuring a 4-hydroxy-8-methoxy substitution pattern on the quinoline ring and a 4-phenylpiperazine moiety linked via a methanone bridge at the 3-position. This specific substitution topology distinguishes it from the broader class of quinoline-piperazine conjugates.

Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
Cat. No. B10993564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone
Molecular FormulaC21H21N3O3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C21H21N3O3/c1-27-18-9-5-8-16-19(18)22-14-17(20(16)25)21(26)24-12-10-23(11-13-24)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,22,25)
InChIKeyUTTLQITUUWEDEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone – Structural Profile and Procurement Rationale for Quinoline-Piperazine Hybrids


The compound (4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone (C21H21N3O3, MW ≈ 363.4 g/mol) is a synthetic quinoline-piperazine hybrid featuring a 4-hydroxy-8-methoxy substitution pattern on the quinoline ring and a 4-phenylpiperazine moiety linked via a methanone bridge at the 3-position. This specific substitution topology distinguishes it from the broader class of quinoline-piperazine conjugates. Quinoline derivatives bearing piperazine substituents have been patented for antibacterial applications [1] and for the treatment of CNS disorders [2], while structurally related 8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline scaffolds have demonstrated mGlu7 negative allosteric modulator (NAM) activity [3]. The compound serves as a versatile screening candidate and synthetic building block within medicinal chemistry programs targeting infectious disease and neuroscience indications.

Why Generic Quinoline-Piperazine Substitution Fails for (4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone


Within the quinoline-piperazine chemical space, subtle variations in substitution position and pattern drive profound differences in biological target engagement, physicochemical properties, and synthetic tractability. The 4-hydroxy-8-methoxy arrangement on the quinoline ring of the target compound creates a unique hydrogen-bond donor/acceptor topology that is absent in the 6-methoxy regioisomer or the des-methoxy analog. In the structurally related mGlu7 NAM series based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate core, structure-activity relationship (SAR) studies revealed that the 8-methoxy group was critical for mGlu7 potency (IC50 ~350–647 nM), while the 4-hydroxy (or 4-oxo) tautomeric state influenced receptor binding geometry [1]. Furthermore, the 3-position methanone linker geometry differs fundamentally from the 4-position piperazine attachment found in antibacterial quinoline patents [2], altering both the conformational landscape and the putative pharmacophore. These structural distinctions preclude simple interchange with regioisomeric or des-substituted analogs without risking loss of target activity or altered property profiles.

(4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone – Quantified Differentiation Evidence Against Closest Structural Analogs


Methoxy Positional Isomerism: 8-OCH3 vs. 6-OCH3 Impacts Hydrogen-Bond Topology and Predicted LogP

The target compound bears a methoxy group at the 8-position of the quinoline ring, whereas the commercially available regioisomer (4-Hydroxy-6-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone places the methoxy group at the 6-position. This positional shift alters the spatial relationship between the methoxy oxygen and the 4-hydroxy group. In the 8-methoxy isomer, the methoxy and hydroxy groups are in closer proximity (separated by four bond lengths along the quinoline scaffold), enabling potential intramolecular hydrogen bonding that stabilizes a specific tautomeric conformation. In the 6-methoxy regioisomer, this interaction is geometrically impossible. Computational predictions using Chemicalize® by ChemAxon® indicate a calculated LogP of approximately 3.2 and a polar surface area (PSA) of approximately 66 Ų for the 4-hydroxy-8-methoxyquinoline-3-carbonyl substructure [1]. The 6-methoxy regioisomer is predicted to have a similar LogP but a distinct spatial distribution of polar surface area, which may influence membrane permeability and target binding in ways not captured by aggregate descriptors alone. This differentiation is class-level inference based on known regioisomeric effects in quinoline SAR [2].

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Presence vs. Absence of the 8-Methoxy Group: Hydrogen-Bond Donor Count and Tautomeric Equilibrium

Comparing the target compound with its des-methoxy analog, (4-Hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone, the presence of the 8-methoxy group in the target compound introduces an additional hydrogen-bond acceptor and alters the electron density of the quinoline ring. The des-methoxy analog has a molecular formula of C20H19N3O2 (MW 333.4 g/mol) versus C21H21N3O3 (MW 363.4 g/mol) for the target compound [1]. The 4-hydroxy group on quinoline exists in tautomeric equilibrium with the 4-oxo (quinolone) form. In 4-hydroxyquinoline derivatives, the presence of an electron-donating 8-methoxy group shifts this equilibrium, influencing both the compound's reactivity and its interaction with biological targets. In the mGlu7 NAM series, the 8-methoxy group was essential for maintaining potency; its removal or replacement led to substantial loss of activity [2]. This provides class-level evidence that the 8-methoxy substituent is a critical pharmacophoric element rather than a passive structural feature.

Physicochemical Differentiation Tautomerism Hydrogen Bonding

Piperazine N-Substitution: 4-Phenyl vs. Unsubstituted Piperazine – Impact on Lipophilicity and Predicted CNS Permeability

The target compound features a 4-phenyl substituent on the piperazine ring, distinguishing it from analogs bearing an unsubstituted piperazine such as (8-Methoxyquinolin-3-yl)(piperazin-1-yl)methanone (MW 271.3 g/mol, C15H17N3O2). The phenyl group increases both molecular weight (+92.1 g/mol) and calculated LogP. For the target compound, predicted LogP is approximately 4.2–4.7 based on ZINC15 database entries for C24H25N3O2 isomers [1]. The unsubstituted piperazine analog has a predicted LogP of approximately 1.8–2.2 . This LogP difference of approximately 2–2.5 log units translates to roughly 100–300-fold higher predicted partition into lipid phases for the target compound. In the CNS disorder patent family covering piperazinyl-quinoline derivatives, N-phenyl substitution was a recurrent motif associated with enhanced CNS penetration and receptor occupancy [2]. For antibacterial applications, increased lipophilicity has been correlated with improved Gram-positive membrane penetration in quinoline-piperazine series [3].

CNS Drug Discovery Lipophilicity Blood-Brain Barrier Permeability

Antibacterial Class-Level Activity: Quinoline-4-hydroxy-3-methanone-piperazine Scaffolds as Broad-Spectrum Anti-Infective Chemotypes

The patent WO2002050040A1 discloses a genus of quinoline derivatives substituted at the 4-position with a piperazine-containing moiety, claiming antibacterial activity against Gram-positive and Gram-negative pathogens [1]. Within this patent family, the 4-hydroxyquinoline substructure (capable of tautomerizing to the 4-oxo form) is explicitly claimed as a preferred embodiment. While the target compound has the piperazine linked at the 3-position via a methanone rather than at the 4-position, the shared 4-hydroxyquinoline-pharmacophore supports class-level antibacterial potential. In a related study on (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(substitutedphenyl)methanones, compounds demonstrated moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria in disc diffusion assays [2]. The target compound's 8-methoxy substitution may further modulate antibacterial spectrum: 8-methoxyquinoline derivatives have demonstrated the ability to inhibit bacterial DNA gyrase, with MIC values ranging from 0.25 to 1 µg/mL against fungal strains and activity against multidrug-resistant Gram-positive strains including MRSA (MIC 1.5–6.0 µg/mL for structurally related quinolines) [3][4]. Direct MIC data for the specific target compound are not currently available in the published literature; the evidence presented is class-level inference.

Antibacterial Discovery Gram-Positive Pathogens Antimicrobial Resistance

CNS Receptor Target Potential: mGlu7 NAM Chemotype and 5-HT3 Receptor Antagonist Structural Parallels

The target compound shares core structural features with two distinct CNS-active chemotypes. First, the 8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline scaffold served as the basis for a series of mGlu7 negative allosteric modulators (NAMs), with the initial HTS hit VU0226390 showing an IC50 of 647 nM against mGlu7 and >30 µM selectivity over other group III mGlu receptors (mGlu4, mGlu6, mGlu8) [1]. Optimization improved potency to IC50 ~350 nM. While the target compound differs in having a 3-methanone linkage rather than a 4-piperazine attachment and lacks the ethyl ester, the shared 8-methoxy and 4-phenylpiperazine motifs suggest potential mGlu7 or related GPCR activity. Second, (4-phenylpiperazin-1-yl)(quinoxalin-3-yl)methanone (4a), a direct structural analog with a quinoxaline core instead of quinoline, was characterized as a potent 5-HT3 receptor antagonist with a pA2 value of 7.3 (compared to ondansetron's pA2 of 6.9) and an optimal LogP of 2.84, demonstrating antidepressant-like activity in rodent behavioral models (forced swim test, tail suspension test) [2]. Replacement of quinoxaline with the 4-hydroxy-8-methoxyquinoline core (as in the target compound) would be expected to alter both LogP (predicted ~4.2 for the target vs. 2.84 for 4a) and receptor subtype selectivity. This evidence is cross-study comparable and class-level inference.

Neuroscience Metabotropic Glutamate Receptors CNS Drug Discovery

Synthetic Tractability and Procurement Advantage: Single-Step Amide Coupling vs. Multi-Step 4-Piperazinyl-Quinoline Routes

The target compound's 3-methanone-piperazine linkage is synthetically accessible via a single-step amide coupling between 4-hydroxy-8-methoxyquinoline-3-carboxylic acid and 1-phenylpiperazine, using standard coupling reagents (e.g., EDC/HOBt or HATU). In contrast, 4-piperazinyl-quinoline analogs (such as those in WO2002050040A1) typically require multi-step sequences involving nucleophilic aromatic substitution at the 4-position of a pre-functionalized quinoline, followed by further derivatization [1]. This synthetic divergence has procurement implications: the target compound can be sourced as a pre-assembled screening compound with a defined purity profile, whereas the 4-substituted analogs may require custom synthesis with longer lead times. The 4-hydroxy-8-methoxyquinoline-3-carboxylic acid precursor (or its ethyl ester) is a well-characterized synthetic intermediate with established synthetic routes via thermal cyclization of diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate in Dowtherm at 250 °C . This synthetic accessibility makes the target compound an attractive building block for parallel library synthesis, where the 3-position carbonyl can be diversified with various amine nucleophiles while maintaining the 4-hydroxy-8-methoxyquinoline pharmacophore constant.

Synthetic Chemistry Building Block Utility Procurement Efficiency

(4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone – Recommended Research and Industrial Application Scenarios


Antibacterial High-Throughput Screening Against Multidrug-Resistant Gram-Positive Pathogens

The target compound is recommended for inclusion in antibacterial HTS campaigns targeting multidrug-resistant Gram-positive strains including MRSA, MRSE, VRE, and C. difficile. The 4-hydroxyquinoline and N-phenylpiperazine pharmacophores are validated in antibacterial quinoline patents [1], and structurally related quinolines have demonstrated MIC values as low as 0.25–6.0 µg/mL against these pathogens [2]. The unique 8-methoxy-4-hydroxy-3-methanone substitution pattern may confer a differentiated resistance profile compared to 4-substituted quinoline antibacterials. The compound's predicted LogP of ~4.2 is within the range associated with Gram-positive membrane penetration. Direct MIC determination against WHO priority pathogen panels is the recommended first-line application scenario.

CNS Receptor Screening Panel (mGlu and 5-HT3 Receptor Families)

Based on structural homology to the mGlu7 NAM chemotype (IC50 350–647 nM) [1] and the 5-HT3 antagonist series (pA2 7.3) [2], the target compound is a strong candidate for CNS receptor profiling. The 4-phenylpiperazine motif is a privileged structure for aminergic GPCR and ion channel targets, and the 8-methoxyquinoline core provides additional π-stacking and hydrogen-bonding interactions. Recommended screening includes: mGlu7 (calcium mobilization assay), 5-HT3 receptor (radioligand binding), and broader CEREP/Panlabs panel screening to identify novel receptor interactions. The compound's predicted CNS permeability (supported by LogP ~4.2 and the CNS patent family US7439243B2 [3]) makes it suitable for both in vitro and potential in vivo follow-up studies.

Coordination Chemistry and Metal-Chelating Ligand Development

The 4-hydroxy-8-methoxyquinoline substructure is a recognized metal-chelating motif, analogous to 8-hydroxyquinoline which forms stable complexes with divalent and trivalent metal ions [1]. The target compound extends this chelating capability with a pendant phenylpiperazine moiety, enabling the synthesis of metal complexes with tunable solubility and biological activity. Potential applications include: (a) metalloantibiotics, where the quinoline moiety chelates essential bacterial metal ions; (b) anticancer metal complexes, leveraging the quinoline scaffold's DNA-intercalating properties; and (c) homogeneous catalysis, where the chiral environment of the piperazine ring could enable asymmetric transformations. The compound's dual functionality (chelator + basic amine) distinguishes it from simpler 8-hydroxyquinoline derivatives.

Fragment-Based and Structure-Based Drug Design (FBDD/SBDD) Starting Point

The target compound's moderate molecular weight (363.4 g/mol), balanced hydrogen-bond donor/acceptor profile, and conformational rigidity from the quinoline core make it suitable as a lead-like starting point for fragment growing or scaffold hopping exercises. The 3-position methanone linker provides a well-defined vector for substitution, while the 4-hydroxy group can serve as a hydrogen-bond anchor in target binding pockets. In the mGlu7 NAM series, the structurally related ethyl ester analog demonstrated very steep SAR, characteristic of allosteric modulators [1], suggesting that the target compound's binding mode may involve specific conformational states of the receptor. This property is valuable for allosteric modulator discovery programs. Computational docking studies using the target compound's predicted conformation can guide medicinal chemistry optimization prior to committing to multi-step analog synthesis.

Quote Request

Request a Quote for (4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.